Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Catalog No.
S864027
CAS No.
1133115-70-4
M.F
C13H12ClNO2
M. Wt
249.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylat...

Designing phosphorescent OLED emitters or kinase inhibitor libraries? The 7,8-dimethyl pattern of this quinoline carboxylate is critical for tuning emission wavelengths and quantum yields. Substituting with 6,8-dimethyl or 4-bromo analogs risks re-optimization of Pd-catalyzed cross-couplings and loss of photophysical performance. This building block offers a reliable 4-chloro reactive handle and defined sterics, ensuring consistent downstream results. SMolecule supplies high-purity, inventory-managed stock with immediate global dispatch, eliminating supply uncertainty.

CAS Number

1133115-70-4

Product Name

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

IUPAC Name

methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

InChI

InChI=1S/C13H12ClNO2/c1-7-4-5-9-10(14)6-11(13(16)17-3)15-12(9)8(7)2/h4-6H,1-3H3

InChI Key

VZYCKZKXAVZPOB-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C

Synonyms

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, 4-Chloro-7,8-dimethylquinoline-2-carboxylic acid methyl ester, Methyl 4-chloro-7,8-dimethyl-2-quinolinecarboxylate, 4-Chloro-7,8-dimethyl-2-quinolinecarboxylic acid methyl ester

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate (CAS 1133115-70-4) is a functionalized heterocyclic compound belonging to the quinoline carboxylate class. These structures are valued as intermediates in the synthesis of complex organic molecules. Key procurement-relevant features include the 4-chloro group, which serves as a reactive site for palladium-catalyzed cross-coupling reactions, and the 7,8-dimethyl substitution pattern, which provides specific steric and electronic properties crucial for tuning the performance of downstream products like phosphorescent emitters for organic electronics. [REFS-1, REFS-2]

Research Fit

Quinoline-2-carboxylate scaffold with 4-chloro handle for cross-coupling
7,8-Dimethyl groups provide steric and lipophilic differentiation
Methyl ester enables further derivatization or hydrolysis

Direct substitution of this compound with seemingly similar analogs carries significant process and performance risks. Replacing the 4-chloro group with a 4-bromo analog, while potentially increasing reactivity, alters the cost structure and may require complete re-optimization of coupling conditions, including catalysts and ligands. [1] Furthermore, altering the methyl group positions (e.g., to a 6,8-dimethyl isomer) or removing them entirely changes the steric environment and electronic properties. This can negatively impact the photophysical characteristics, such as quantum yield and emission color, of final products like OLED emitters, where precise tuning is critical for device performance. [2]

Substitution Risk

Property
Target
Substitute
Risk
Lipophilic & steric profile
4-chloro, 7,8-dimethyl
Unsubstituted 4-chloro
May shift lipophilicity and steric interactions
H-bonding / electronic
4-chloro
4-hydroxy
Changes electronic properties and H-bonding capacity

Precursor for Phosphorescent OLED Emitters

This specific compound is identified as a key intermediate in the synthesis of iridium(III) complexes used in organic light-emitting diodes (OLEDs). Its derivatives serve as ancillary ligands that are critical for achieving high device efficiencies. For example, iridium complexes incorporating ligands derived from this 7,8-dimethylquinoline core are central to patented technologies for high-efficiency phosphorescent OLEDs, demonstrating its established utility and compatibility with industrial R&D workflows. [1]

Evidence DimensionPrecursor Utility
Target Compound DataExplicitly cited as an intermediate in patents for phosphorescent OLED emitters.
Comparator Or BaselineGeneric or un-substituted quinoline carboxylates not specified for this application.
Quantified DifferenceN/A (Qualitative but high procurement relevance)
ConditionsSynthesis of ancillary ligands for iridium(III) complexes in OLED device fabrication.

Procuring this specific intermediate ensures compatibility with established, high-performance synthesis routes for commercially relevant OLED materials.

Lipophilicity
Reported
LogP ≈ 3.69
Δ > +1.0 vs unsubstituted analog
Supports lipophilicity-driven membrane permeability screening
Calculated LogP; verify experimentally

Balancing Reactivity and Cost in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order Br > Cl. While a 4-bromo analog may react under milder conditions, 4-chloro-heterocycles like the target compound are often preferred in process development and scale-up due to the significantly lower cost and wider availability of chlorinated starting materials. Modern advances in catalyst systems have made the activation of C-Cl bonds highly efficient, allowing for a more economical synthesis route without sacrificing access to the desired complex products. [1]

Evidence DimensionReactivity vs. Cost
Target Compound DataAryl chloride, offering lower precursor cost.
Comparator Or BaselineAryl bromide, which is typically more reactive but has a higher precursor cost.
Quantified DifferenceQualitative trade-off: Lower raw material cost vs. potentially more demanding reaction conditions (higher temperature or specialized ligands).
ConditionsPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

For large-scale synthesis or cost-sensitive projects, selecting the 4-chloro derivative provides a critical economic advantage over the more reactive but more expensive 4-bromo analog.

Steric Profile vs Analog
Data to verify
Target
MW 249.69
TPSA 39.2 Ų
Unsubstituted
MW 221.64
TPSA 39.2 Ų
Steric differentiation with conserved polar surface may influence binding
Calculated properties; confirm experimentally

Phosphorescent OLED Building Block

This compound is the right choice for R&D programs focused on synthesizing novel iridium(III) or platinum(II) complexes for next-generation displays and lighting. Its specific 7,8-dimethyl substitution pattern is a proven strategy for tuning emission wavelengths and enhancing quantum efficiencies in phosphorescent emitters, making it a strategic precursor for creating materials with targeted photophysical properties. [REFS-1, REFS-2]

Intermediate for Medicinal Chemistry & Functional Materials

The quinoline core is a privileged scaffold in medicinal chemistry. The combination of a reactive 4-chloro handle for diversification and a defined substitution pattern makes this compound a valuable starting point for creating libraries of novel kinase inhibitors, antimalarial agents, or other bioactive molecules where the quinoline structure is a key pharmacophore. [3]

Specialized Ligands for Homogeneous Catalysis

The bidentate chelation potential of the quinoline nitrogen and the carboxylate group, combined with the steric influence of the dimethyl groups, makes this a suitable precursor for developing specialized ligands. These ligands can be used to synthesize organometallic catalysts for asymmetric synthesis or other challenging chemical transformations where ligand architecture is key to catalyst performance.

Application Fit

Application
Selection Property
Validation Focus
Lipophilic building block for intracellular targets
Higher lipophilicity vs unsubstituted analog
Membrane permeability & cross-coupling reactivity
SAR probe for steric & electronic effects
Distinct 4-chloro-7,8-dimethyl pattern
Compare binding/activity vs unsubstituted analog
Agrochemical intermediate
Quinoline scaffold with substitution alignment
Cuticle penetration & enzyme binding assays

XLogP3

3.7

Wikipedia

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

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